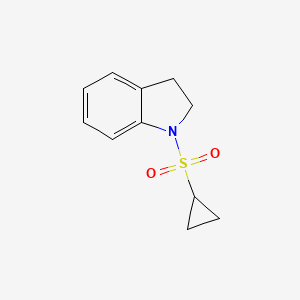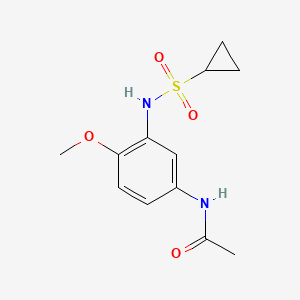
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole, also known as CPDI, is a heterocyclic compound that has been studied for its potential applications in drug synthesis and medicinal chemistry. CPDI has several unique properties, such as its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. CPDI has also been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has been studied for its potential applications in medicinal chemistry and drug synthesis. This compound has been found to be a useful reagent for the synthesis of various drugs and pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anticonvulsants. This compound has also been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and indoles. This compound has also been used in the synthesis of various polymers, such as polyurethanes and polyesters.
Wirkmechanismus
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole is known to form stable complexes with other molecules, which can be used to modify the reactivity of the molecules. This compound can also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. This compound can also be used to increase the reactivity of other molecules, such as increasing the reactivity of aldehydes or ketones.
Biochemical and Physiological Effects
This compound has been found to be a non-toxic compound, with no significant side effects in humans or animals. This compound has also been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This compound has also been found to be an effective inhibitor of certain cancer cell lines, such as HeLa cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has several advantages for laboratory experiments, such as its high solubility in organic solvents, its low toxicity, and its ability to form stable complexes with other molecules. This compound also has several limitations for laboratory experiments, such as its low reactivity with aldehydes or ketones, and its low reactivity with other molecules.
Zukünftige Richtungen
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole has many potential applications in medicinal chemistry and drug synthesis, and further research is needed to fully explore these potential applications. This compound could also be used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, this compound could be used in the synthesis of various heterocyclic compounds, such as quinolines and indoles. This compound could also be used to modify the properties of other molecules, such as increasing the solubility of the molecule in organic solvents. Finally, further research is needed to explore the potential of this compound as an inhibitor of certain enzymes and cancer cell lines.
Synthesemethoden
1-(cyclopropanesulfonyl)-2,3-dihydro-1H-indole can be synthesized by a variety of methods, including the reaction of this compound with an aldehyde or ketone in the presence of a base. The reaction of this compound with aldehydes or ketones produces a cyclopropane ring, which is then reduced to the desired this compound product. The reaction is usually conducted in a solvent such as ethanol, methanol, or toluene.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-15(14,10-5-6-10)12-8-7-9-3-1-2-4-11(9)12/h1-4,10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYESLLFYHMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea](/img/structure/B6581484.png)
![1-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6581489.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581492.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581494.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6581509.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}thiophene-3-carboxamide](/img/structure/B6581516.png)
![4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581518.png)
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6581519.png)
![3-(2,3-dimethoxyphenyl)-1-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B6581521.png)
![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)
![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)
![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)

